molecular formula C4H8Cl2O B8579588 Acetone dichloromethane CAS No. 96124-92-4

Acetone dichloromethane

Cat. No.: B8579588
CAS No.: 96124-92-4
M. Wt: 143.01 g/mol
InChI Key: FDSGHYHRLSWSLQ-UHFFFAOYSA-N
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Description

Dichloromethane (DCM) is a volatile, non-polar to moderately polar solvent (dielectric constant: 8.93) widely used in extraction processes due to its ability to dissolve lipids, terpenoids, and medium-polarity compounds. Its chemical structure (CH₂Cl₂) and low boiling point (39.6°C) make it efficient for rapid solvent removal .

Acetone (C₃H₆O), a polar aprotic solvent (dielectric constant: 20.7), is highly miscible with water and organic solvents. With a boiling point of 56°C, it is favored for extracting polar compounds like phenolic acids, sugars, and low-molecular-weight antioxidants .

Q & A

Q. Basic: How do solubility properties of acetone and dichloromethane influence their compatibility in experimental protocols?

Answer:
Acetone (polar aprotic) and dichloromethane (DCM, nonpolar) exhibit distinct solubility profiles. For polar compounds, acetone is preferred due to its miscibility with water, while DCM is ideal for hydrophobic analytes. To assess compatibility:

  • Test compound solubility in solvent mixtures (e.g., acetone:DCM ratios) via phase separation observations.
  • Use UV-Vis spectroscopy or HPLC to monitor dissolution efficiency .
  • Avoid combinations with reactive functional groups (e.g., amines in DCM may form complexes).

Q. Basic: What criteria determine solvent selection (acetone vs. dichloromethane) for organic compound extraction?

Answer:
Selection depends on:

  • Polarity : Acetone for hydrophilic compounds (e.g., pesticides in soil, ); DCM for hydrophobic organics (e.g., PAHs, ).
  • Evaporation rate : DCM’s low boiling point (40°C) aids rapid solvent removal.
  • Matrix compatibility : Acetone may co-extract polar interferents; DCM minimizes this. Validate via GC-MS recovery rates (e.g., 85–110%) .

Q. Advanced: How can experimental design (DoE) optimize acetone/dichloromethane solvent systems in extraction workflows?

Answer:

  • Factor screening : Use a central composite design (CCRD) to test variables (e.g., solvent volume, extraction time). For MEPS-GC-MS, optimal acetone:DCM ratios were determined by maximizing analyte recovery .
  • Response surface methodology : Model interactions between solvent purity (e.g., pesticide-free grades, ) and extraction efficiency.
  • Software tools : MATLAB or R for multivariate analysis to identify dominant factors .

Q. Advanced: How do acetone-dichloromethane solvent mixtures affect crystallographic outcomes in X-ray diffraction studies?

Answer:

  • Crystal growth : Polar solvent mixtures (e.g., acetone:DCM 1:0.4) promote zwitterion stabilization, as seen in tetrazolium salt crystallization ().
  • Structural analysis : Solvent ratios influence dihedral angles (e.g., 63.14° vs. 57.06° in phenyl ring orientations) and π-π stacking (3.886 Å centroid distance) .
  • Protocol : Recrystallize from minimal DCM in acetone, with slow evaporation for single-crystal formation .

Q. Advanced: What methodologies validate acetone/dichloromethane-based sensor composites for volatile organic compound (VOC) detection?

Answer:

  • Composite preparation : Disperse CNTs in PMMA with acetone/DCM solvents ().
  • Vapor testing : Expose to acetone/DCM vapors; measure resistance changes (e.g., 10–50% sensitivity at 100 ppm).
  • Cross-validation : Compare with GC-MS data to confirm selectivity .

Q. Advanced: How can solvent toxicity (e.g., dichloromethane) be mitigated in soil microbial studies?

Answer:

  • Reduced volumes : Use ≤100 µL DCM per gram soil to minimize microbial inhibition ( ).
  • Alternatives : Replace DCM with ethyl acetate (lower toxicity) for spiking PAHs.
  • Post-treatment : Aerate soils post-solvent application to accelerate evaporation .

Q. Advanced: What parameters are critical for validating acetone/dichloromethane in residual solvent analysis (RSA) via headspace GC?

Answer:

  • Linearity : R² ≥0.995 for calibration curves (e.g., 1–100 ppm).
  • LOD/LOQ : ≤10 ppm for DCM (USP/EP guidelines).
  • Accuracy/Precision : ≤5% RSD in recovery studies ( ).
  • Specificity : Resolve acetone/DCM peaks from matrix interferents (e.g., methanol) .

Comparison with Similar Compounds

Chemical Properties and Selectivity

Property Dichloromethane (DCM) Acetone
Polarity Non-polar to medium-polar Polar
Boiling Point 39.6°C 56°C
Primary Extracts Terpenoids, fatty acids Phenolic compounds, sugars
Toxicity Higher ecotoxicity Lower toxicity
Extraction Efficiency Moderate (54.9% yield) High for polar metabolites

Key Findings :

  • DCM excels in extracting terpenoids (e.g., β-Amyrin acetate, lupeol derivatives) and fatty acids, particularly from bark and heartwood .
  • Acetone preferentially isolates phenolic acids (e.g., protocatechuic acid, gallic acid), sugars, and glycerol, as observed in sapwood and heartwood extracts .
  • Selectivity: DCM’s medium polarity allows co-extraction of lipid residues, which may mask bioactive compounds like sesquiterpenes in insecticidal studies . Acetone’s polarity enhances recovery of water-soluble antioxidants, though it may miss high-molecular-weight polyphenols (e.g., tannins) better captured by toluene/ethanol .

Limitations and Toxicity

  • DCM : High volatility and neurotoxic risks limit its use in prolonged exposures. It also co-extracts lipid interferents, complicating metabolite analysis .
  • Acetone: While less toxic, it may degrade thermolabile compounds during evaporation and is less effective for non-polar terpenoids .

Properties

CAS No.

96124-92-4

Molecular Formula

C4H8Cl2O

Molecular Weight

143.01 g/mol

IUPAC Name

dichloromethane;propan-2-one

InChI

InChI=1S/C3H6O.CH2Cl2/c1-3(2)4;2-1-3/h1-2H3;1H2

InChI Key

FDSGHYHRLSWSLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C.C(Cl)Cl

Origin of Product

United States

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